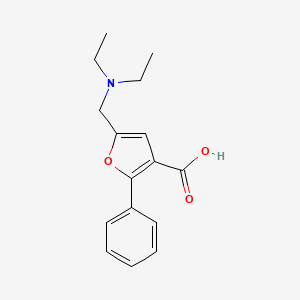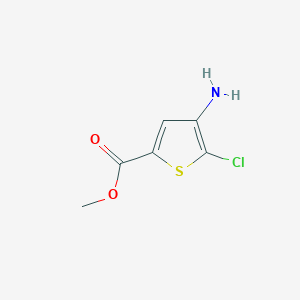
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, also known as 4-Methoxyphenylquinoline-4-carboxylic acid or 4-MPQC, is a synthetic organic compound with a wide range of applications in the medical and scientific fields. 4-MPQC has been used in research studies to investigate the biochemical and physiological effects of this compound on various biological systems.
Scientific Research Applications
Subheading Synthesis of Cd(II) Complexes and Antibacterial Study
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (HL2) was used in the synthesis of new cadmium complexes, which were characterized and tested for antibacterial activities against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The fluorescent behavior of these compounds was also studied, highlighting their potential in both the fields of medicinal chemistry and materials science (Lei et al., 2014).
Antimicrobial Evaluation
Subheading Antimicrobial Activity of Quinoline Derivatives
In another study, derivatives of this compound showed significant antimicrobial activity against different microorganisms, including both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This emphasizes the importance of such compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).
Crystal and Molecular Structure Studies
Subheading Structural Analysis of Quinoline Derivatives
The crystal and molecular structures of 2-methoxyphenyl quinoline-2-carboxylate, a derivative of quinolone-2-carboxylic acid, were analyzed through single crystal X-ray diffraction and spectroscopic data. This study provides insights into the molecular configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Fazal et al., 2015).
Photophysical Properties
Subheading Study of Quinoline-Based Fluorophores
A study on 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which is structurally related to this compound, focused on its photophysical behaviors in different solvent polarities. This research provides valuable information on the optical properties of quinoline derivatives, which can be applied in the development of new fluorescent materials and sensors (Padalkar & Sekar, 2014).
Future Directions
The future directions for the study and application of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid could involve further exploration of its biological activities and potential uses in pharmaceuticals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .
Relevant Papers Several papers have been published on this compound, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and can be referred to for more detailed information.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit histone deacetylases (hdacs) , which are a group of enzymes responsible for the removal of acetyl groups from histone proteins .
Mode of Action
It is suggested that quinoline derivatives interact with their targets, such as hdacs, and cause changes in the acetylation levels of histone proteins . This interaction can significantly contribute to the modulation of cellular functions and activities .
Biochemical Pathways
The inhibition of hdacs by quinoline derivatives can affect the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities .
Result of Action
The inhibition of hdacs by quinoline derivatives can lead to changes in the acetylation levels of histone proteins, which can significantly affect cellular functions and activities .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been found to interact with epidermal growth factor receptor (EGFR), which plays a key role in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells . It influences cell function by modulating cell signaling pathways, such as the EGFR pathway, and altering gene expression. For instance, this compound upregulates the expression of p53 and caspase 9, which are critical for apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as alkaline phosphatases, and inhibits their activity . Additionally, it interacts with the EGFR, leading to the inhibition of its kinase activity and subsequent downstream signaling . These interactions result in changes in gene expression, such as the upregulation of pro-apoptotic genes like p53 and caspase 9 . The compound’s ability to modulate these molecular pathways makes it a potent agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with metabolic enzymes, such as cytochrome P450, play a significant role in its biotransformation and overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within these tissues are influenced by its interactions with binding proteins and cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350277 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-02-7 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)


![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)



![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)




